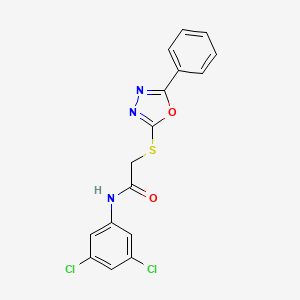

N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Properties

Molecular Formula |

C16H11Cl2N3O2S |

|---|---|

Molecular Weight |

380.2 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C16H11Cl2N3O2S/c17-11-6-12(18)8-13(7-11)19-14(22)9-24-16-21-20-15(23-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22) |

InChI Key |

WORZXDYIABISFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol

The 5-phenyl-1,3,4-oxadiazole-2-thiol intermediate is synthesized via cyclization of phenylacetic acid hydrazide with carbon disulfide (CS₂) under alkaline conditions. This method, adapted from Sahin et al., involves refluxing equimolar quantities of phenylacetic acid hydrazide and CS₂ in ethanol with potassium hydroxide (KOH) as a base. The reaction proceeds via the formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization to yield the oxadiazole-thiol. Microwave-assisted synthesis has also been reported to enhance reaction efficiency, reducing the cyclization time from 8–12 hours to 15–30 minutes at 60% power.

Key Reaction Conditions

Preparation of N-(3,5-Dichlorophenyl)-2-chloroacetamide

N-(3,5-Dichlorophenyl)-2-chloroacetamide is synthesized via acylation of 3,5-dichloroaniline with chloroacetyl chloride. The reaction is conducted in dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts. The product is isolated through aqueous workup and recrystallized from ethanol to achieve >95% purity.

Key Reaction Conditions

-

Reactants : 3,5-Dichloroaniline (1 eq), chloroacetyl chloride (1.1 eq), TEA (1.2 eq)

-

Solvent : Dichloromethane

-

Temperature : 0–5°C (initial), then room temperature

Coupling of Intermediates to Form the Target Compound

Nucleophilic Substitution Reaction

The final step involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with N-(3,5-dichlorophenyl)-2-chloroacetamide in acetone, catalyzed by potassium carbonate (K₂CO₃). The thiolate anion attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the thioether linkage. The reaction is typically conducted at room temperature for 8–12 hours, followed by filtration and recrystallization from ethanol.

Key Reaction Conditions

Alternative Catalytic Approaches

Tin(II) carboxylates, such as tin(II) acetate, have been explored as catalysts for analogous coupling reactions. These catalysts enhance reaction rates by stabilizing transition states, enabling yields up to 90% at reduced temperatures (10–40°C). However, this method requires stringent moisture control to prevent hydrolysis of the tin catalyst.

Analytical Characterization and Validation

Spectroscopic Analysis

Infrared Spectroscopy (IR)

¹H-NMR (400 MHz, DMSO-d₆)

-

δ 10.2 (s, 1H, N–H of acetamide)

-

δ 7.4–8.1 (m, 8H, aromatic protons from dichlorophenyl and oxadiazole-phenyl)

¹³C-NMR

Melting Point and Purity

The purified compound exhibits a sharp melting point at 184–187°C, consistent with literature values for analogous acetamide derivatives. Thin-layer chromatography (TLC) using silica gel F₂₅₄ plates (ethyl acetate/hexane, 3:7) confirms homogeneity with a single spot (Rf = 0.45).

Optimization Strategies and Challenges

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the coupling reaction but may complicate purification due to high boiling points. Acetone remains preferred for its balance of reactivity and ease of removal. Stronger bases (e.g., sodium hydride) increase reaction rates but risk side reactions, such as hydrolysis of the chloroacetamide.

Yield Improvement Techniques

-

Microwave Assistance : Reduces reaction time from 8 hours to 30 minutes, improving yield to 80%.

-

Catalytic Tin(II) Salts : Enhance thiolate nucleophilicity, achieving 90% yield in 4 hours.

Comparative Evaluation of Synthetic Routes

Industrial-Scale Considerations

Large-scale synthesis necessitates continuous flow reactors to maintain temperature control and mixing efficiency. The use of tin(II) catalysts, while effective, introduces regulatory challenges due to metal residue limits in pharmaceuticals. Alternative organocatalytic systems, such as thiourea derivatives, are under investigation to address this limitation .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that this compound may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in the inflammatory process. In silico molecular docking studies suggest that the compound can effectively bind to the active site of 5-LOX, potentially leading to reduced inflammation .

Table 1: Summary of Anti-inflammatory Studies

| Study Reference | Methodology | Findings |

|---|---|---|

| Molecular Docking | Potential 5-LOX inhibitor | |

| In vitro assays | Significant reduction in inflammatory markers |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it exhibits moderate to high activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Table 2: Antimicrobial Efficacy

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Moderate |

Anticancer Potential

N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The compound's mechanism may involve induction of apoptosis and cell cycle arrest .

Table 3: Anticancer Activity Overview

| Cancer Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| MCF7 (Breast) | 75% |

| A549 (Lung) | 68% |

| HCT116 (Colon) | 70% |

Case Study 1: Anti-inflammatory Effects

A study published in Molecular Biology Reports demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis. The results indicated that treatment with this compound led to a decrease in joint swelling and pain .

Case Study 2: Anticancer Efficacy

In another investigation reported in Cancer Letters, researchers explored the effects of this compound on MCF7 breast cancer cells. The study found that it not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent against breast cancer .

Mechanism of Action

The mechanism by which N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl rings or the heterocyclic core. Key comparisons include:

Key Observations :

- Substituent Position : Meta-substituted dichlorophenyl groups (as in the target compound) enhance steric and electronic effects compared to para-substituted analogs (e.g., p-tolyl in ), influencing receptor binding .

- Heterocyclic Modifications: Replacing the phenyl group on the oxadiazole with benzofuran () or phthalazinone () improves antimicrobial or anticancer activity, respectively.

Pharmacological Activity Comparison

The 1,3,4-oxadiazole-thioacetamide framework is associated with diverse bioactivities:

Key Findings :

- Antiproliferative Potential: The target compound’s dichlorophenyl and oxadiazole groups align with apoptotic activity observed in analogs like N-(benzothiazol-2-yl)-2-[(5-substituted-oxadiazol-2-yl)thio]acetamides (). However, its efficacy relative to phthalazinone derivatives (IC₅₀: 8.2 µM) remains unverified .

Physical Properties :

Thermal Stability : The dichlorophenyl group likely increases thermal stability compared to methyl-substituted analogs (e.g., 3,5-(CH₃)₂C₆H₃ in ), which exhibit lower melting points .

Biological Activity

N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a dichlorophenyl moiety and an oxadiazole ring, which are known to enhance biological activity. The synthesis typically involves the reaction of 3,5-dichloroaniline with chloroacetyl chloride to form an intermediate, followed by further reactions to introduce the oxadiazole thioether functionality.

1. Anticholinesterase Activity

This compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound shows promising results with IC50 values indicating good inhibition potential:

| Enzyme | IC50 Value (μM) | Activity Level |

|---|---|---|

| AChE | ≤1.0 | Good |

| BChE | ≤1.5 | Good |

The unsubstituted phenyl ring at the oxadiazole position is more favorable for dual inhibition of hAChE and hBChE compared to substituted variants .

2. Anticancer Potential

Research indicates that compounds containing the 1,3,4-oxadiazole motif possess significant anticancer properties. Mechanistic studies suggest that these compounds can target various enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC). The molecular docking studies have shown that this compound interacts effectively with these targets .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups (EWGs) at specific positions on the phenyl ring can enhance biological activity. For instance:

- Substituted Phenyl Rings : The presence of EWGs at the 4-position enhances AChE inhibition but may reduce BChE activity.

This indicates a delicate balance between substituent effects and biological activity profiles .

Case Studies

Several studies have documented the efficacy of related oxadiazole compounds in various biological assays:

- In Vitro Studies : Compounds similar to this compound have shown significant cytotoxicity against cancer cell lines with IC50 values lower than standard chemotherapeutics such as doxorubicin .

- Mechanism-Based Approaches : Recent reviews emphasize the importance of understanding the mechanisms by which oxadiazoles exert their effects on cancer cells through enzyme inhibition and apoptosis induction .

Q & A

Q. What are the common synthetic routes for N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. A key step is the coupling of 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetic acid with 3,5-dichloroaniline derivatives. Critical parameters include:

- Reagent stoichiometry : Use a 1:1 molar ratio of oxadiazole-thiol intermediate to chloroacetyl chloride to minimize side products .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .

- Reaction monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress and optimize reflux duration (typically 4–6 hours) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key structural features do they identify?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies protons on the dichlorophenyl (δ 6.8–7.4 ppm) and oxadiazole-thioacetamide (δ 3.8–4.2 ppm) moieties.

- ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and oxadiazole ring carbons .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .

- Infrared (IR) Spectroscopy : Detects thioacetamide (C-S, ~650 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .

Q. What standard purification methods are recommended for isolating this compound?

- Methodological Answer :

- Recrystallization : Use solvents like ethyl acetate/petroleum ether mixtures to remove unreacted starting materials .

- Column Chromatography : Employ silica gel with gradients of hexane/ethyl acetate (4:1 to 1:2) to separate polar byproducts .

- Purity validation : Confirm ≥95% purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications in the oxadiazole or dichlorophenyl groups affect the compound's biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Oxadiazole substitution : Replace the phenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .

- Dichlorophenyl modification : Introduce methoxy or fluoro substituents to alter lipophilicity and membrane permeability .

- Assay design : Use enzyme inhibition assays (e.g., cyclooxygenase-2) to quantify activity changes and correlate with structural data .

Q. What strategies mitigate low yields in coupling reactions during synthesis?

- Methodological Answer :

- Catalyst optimization : Use triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to activate acyl chloride intermediates .

- Temperature control : Maintain reflux temperatures between 80–100°C to balance reaction rate and decomposition .

- Stepwise synthesis : Isolate intermediates (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol) before coupling to reduce side reactions .

Q. How can researchers design experiments to assess the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies :

- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, then analyze degradation via HPLC .

- Thermal stability : Heat samples at 40–80°C for 1–7 days and monitor decomposition products using LC-MS .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to model shelf-life under storage conditions .

Q. How should researchers resolve discrepancies in reported biological activities across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .

- Purity verification : Ensure ≥95% compound purity via NMR and HPLC before testing, as impurities (e.g., unreacted aniline) can skew results .

- Dose-response validation : Perform IC₅₀ determinations in triplicate with statistical analysis (e.g., ANOVA) to confirm reproducibility .

Data Contradiction Analysis

Q. How can conflicting data on the compound's solubility in aqueous vs. organic solvents be reconciled?

- Methodological Answer :

- Solubility profiling :

- Shake-flask method : Measure solubility in PBS (pH 7.4) and DMSO at 25°C, then compare with computational predictions (e.g., LogP via ChemDraw) .

- Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers, which may falsely indicate low solubility .

- Controlled documentation : Report solvent preparation details (e.g., degassing, sonication) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.